The compound is derived from natural steroid frameworks, specifically the pregnane series. It is classified as a corticosteroid and exhibits properties typical of glucocorticoids. Its structure includes modifications such as fluorination at the 6-alpha position and methylation at the 16-alpha position, which are crucial for its biological activity. The compound has been referenced in patents related to corticosteroid synthesis and applications .
The synthesis of 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate involves several key steps:
These methods ensure a high degree of stereochemical control, which is essential for the biological activity of the final product.
The molecular formula of 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate is , with a molecular weight of approximately .
The stereochemistry of this compound is critical; it contains multiple chiral centers that dictate its interaction with biological targets .
The chemical reactivity of this compound can be summarized as follows:
These reactions are fundamental in modifying existing structures to enhance therapeutic efficacy or reduce side effects .
The mechanism of action for 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate primarily involves:
The enhanced binding affinity due to fluorination contributes to its potency compared to non-fluorinated corticosteroids .
Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for characterization and purity analysis .
6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate has several scientific applications:
This compound exemplifies the ongoing research into improving steroid-based therapies through structural modifications that enhance efficacy while minimizing side effects .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3